Cobalt(II) benzoate

Description

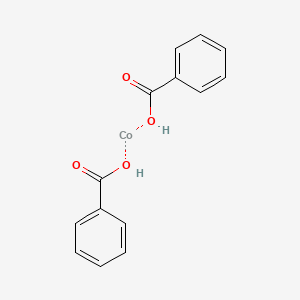

Cobalt(II) benzoate, with the chemical formula Co(C₆H₅COO)₂, is a coordination compound where cobalt(II) ions are bonded to benzoate ligands. It exists in both hydrated (e.g., trihydrate) and anhydrous forms, depending on synthesis conditions. The trihydrate form, Co(C₆H₅COO)₂·3H₂O, is particularly notable for its magnetic properties, exhibiting exceptionally slow magnetic relaxation at low temperatures, a behavior linked to its mononuclear structure and weak intermolecular interactions .

Synthesis and Characterization:

The trihydrate is synthesized by reacting cobalt(II) carbonate with benzoic acid in boiling water, followed by crystallization. Anhydrous forms are prepared via alternative routes, such as reacting cobalt(III) acetylacetonate with benzoic acid at 150°C or using cobalt(II) nitrate and benzaldehyde under controlled conditions . Infrared (IR) spectroscopy reveals key structural features, including broad absorption bands at ~2977 cm⁻¹ (O–H stretching of water) and strong peaks at 1591, 1539, and 1420 cm⁻¹ (asymmetric and symmetric carboxylate stretches) .

Magnetic Properties:

Single-crystal studies show that this compound trihydrate displays slow magnetic relaxation under zero applied field, a hallmark of single-ion magnet (SIM) behavior. This is attributed to the high-spin Co(II) center’s significant magnetic anisotropy and weak ligand-field effects .

Properties

Molecular Formula |

C14H12CoO4 |

|---|---|

Molecular Weight |

303.17 g/mol |

IUPAC Name |

benzoic acid;cobalt |

InChI |

InChI=1S/2C7H6O2.Co/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |

InChI Key |

INYMVIMYGPZTDR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Co] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Cobalt Carbonate with Benzoic Acid in Aqueous Medium

One of the classical and well-documented methods to prepare this compound trihydrate involves the reaction of cobalt(II) carbonate (CoCO3) with benzoic acid (HBz) in boiling water, followed by crystallization. This method is described in detail in a study focusing on the magnetic properties of this compound trihydrate:

- Procedure : CoCO3 is suspended in boiling water containing benzoic acid. The mixture is maintained at boiling temperature to facilitate reaction and dissolution. Upon cooling, this compound trihydrate crystals form and can be isolated by filtration.

- Product : The resulting compound is structurally characterized as [Co(Bz)(H2O)2]Bz·H2O, where cobalt atoms are linked by bridging syn–syn benzoato ligands and aqua ligands, with additional benzoate counter ions and solvate water molecules present.

- Notes : This method yields crystalline this compound trihydrate suitable for magnetic studies and structural characterization.

Synthesis via Reaction of Hydrated Cobalt Nitrate with Sodium Benzoate Salts in Methanol

Another synthetic route employs cobalt nitrate hexahydrate and sodium benzoate or substituted benzoate salts in methanol solution, followed by crystallization:

- Procedure : Hydrated cobalt nitrate is mixed with sodium benzoate or substituted benzoate salts (e.g., 2-methylbenzoate or 4-tert-butylbenzoate) in methanol. The solution is stirred for extended periods (24 hours) at room temperature. After filtration and solvent evaporation under reduced pressure, the residue is dried under vacuum and extracted with an appropriate solvent (e.g., n-propanol or acetonitrile). Slow evaporation of the solvent yields crystalline this compound complexes.

- Yields : Yields vary between 25% to 35% depending on the ligand and crystallization conditions.

- Applications : This method has been used to prepare polynuclear cobalt(II) cage complexes containing benzoate ligands, which are of interest for their structural and magnetic properties.

Solvothermal Synthesis of this compound Coordination Networks

Solvothermal methods, involving heating cobalt salts with benzoate derivatives in organic solvents under pressure, have been used to prepare this compound-based metal-organic frameworks (MOFs):

- Procedure : Cobalt salts and benzoate ligands (including substituted benzoates or pyridyl-benzoates) are dissolved in solvents such as N,N-dimethylformamide (DMF) or methanol. The mixture is sealed in an autoclave and heated at controlled temperatures (e.g., 75 °C to 120 °C) for several hours to days.

- Outcome : This method yields crystalline coordination polymers or MOFs with cobalt(II) centers bridged by benzoate ligands, sometimes incorporating additional ligands like pyridine or bipyridine.

- Advantages : The solvothermal approach allows control over crystal size, morphology, and framework topology, which is crucial for applications in sorption and catalysis.

Alternative Routes Using Supercritical Carbon Dioxide (scCO2)

Recent advanced methods include the use of supercritical carbon dioxide as a medium for ligand exchange and crystallization:

- Procedure : Precursor this compound compounds are dissolved with co-ligands (e.g., bipyridine) in a small vial placed in a high-pressure autoclave filled with scCO2. The system is stirred at elevated pressure (20 MPa) and moderate temperature (60 °C) for about 20 hours. The product is then washed with fresh scCO2 to remove excess ligands and by-products.

- Result : This method produces pure this compound coordination compounds with high yields (~70%) and good crystallinity.

- Significance : The scCO2 method is environmentally friendly and allows fine control over the synthesis of coordination polymers.

Summary Table of Preparation Methods

Research Findings Related to Preparation

- The this compound trihydrate obtained by the CoCO3 and benzoic acid method shows a chain-like structure with Co(II) atoms bridged by benzoate and aqua ligands. This structure exhibits interesting magnetic properties such as slow magnetic relaxation and a transition from paramagnetic to antiferromagnetic phases at low temperatures.

- Polynuclear this compound cages synthesized from cobalt nitrate and sodium benzoate derivatives exhibit complex structures influenced by the substitution pattern on the benzoate ligand, affecting solubility and steric hindrance. These clusters are useful for studying magnetic exchange interactions and coordination chemistry.

- Solvothermal methods allow the synthesis of this compound coordination networks with tunable thermal and sorption properties, useful for applications in catalysis and molecular sieving.

- The use of supercritical CO2 as a solvent medium enables environmentally friendly synthesis of this compound coordination compounds with high purity and yield, demonstrating potential for scalable green chemistry processes.

Chemical Reactions Analysis

Types of Reactions: Cobalt(II) benzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cobalt(III) benzoate under specific conditions.

Reduction: It can be reduced to cobalt metal or lower oxidation states of cobalt.

Substitution: The benzoate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.

Substitution: Ligands such as ammonia (NH₃) or ethylenediamine (C₂H₄(NH₂)₂) can be used for substitution reactions.

Major Products:

Oxidation: Cobalt(III) benzoate.

Reduction: Cobalt metal or cobalt(II) complexes with different ligands.

Substitution: Cobalt complexes with new ligands.

Scientific Research Applications

Synthesis and Characterization

Cobalt(II) benzoate can be synthesized through the reaction of cobalt carbonate with benzoic acid, followed by crystallization. The resulting compound is characterized by its chain-like structure where cobalt ions are linked by benzoate ligands and coordinated water molecules. The structural formula can be represented as .

This compound has been explored for its catalytic properties in various organic reactions. For instance, it has been utilized as a catalyst in radical addition-oxidation sequences, converting alkenylsilanes into ketones effectively . Additionally, cobalt complexes are known for their role in facilitating oxidation reactions due to the favorable redox properties of cobalt ions.

Energy Applications

This compound plays a crucial role as a redox mediator in dye-sensitized solar cells (DSCs). Research indicates that cobalt-based mediators can achieve efficiencies surpassing those of conventional iodide-based systems. By optimizing the steric properties of organic sensitizers combined with cobalt polypyridine complexes, researchers have enhanced the overall performance of solar cells .

Table 2: Performance Metrics of Cobalt-Based DSCs

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | Up to 12% |

| Open-Circuit Voltage | >0.9 V |

Magnetic Properties

The magnetic properties of this compound have been studied extensively. It exhibits interesting magnetic behavior, transitioning from paramagnetic to antiferromagnetic states at low temperatures (below ). The exchange coupling between cobalt ions is ferromagnetic in nature, which is significant for potential applications in magnetic materials .

Biological Applications

Cobalt complexes, including this compound, have been investigated for their potential biological applications, particularly in enzyme mimetics and drug delivery systems. The ability of cobalt to participate in redox reactions makes it a candidate for developing therapeutic agents that mimic metalloenzymes .

Industrial Applications

Beyond scientific research, this compound is used in various industrial applications such as:

- Cosmetics : As a coloring agent and stabilizer.

- Paints and Coatings : To enhance durability and corrosion resistance.

- Battery Technologies : As a component in rechargeable batteries due to its electrochemical properties .

Case Studies

- Dye-Sensitized Solar Cells : A study demonstrated that incorporating this compound as a redox mediator improved the efficiency of solar cells significantly by reducing recombination losses and enhancing charge transport .

- Catalytic Reactions : In a series of experiments, this compound was shown to efficiently catalyze the oxidation of alcohols to carbonyl compounds under mild conditions, showcasing its utility in organic synthesis .

- Magnetic Studies : Research on the magnetic properties revealed that this compound exhibits unique hysteresis behavior at low temperatures, indicating potential applications in magnetic storage devices .

Mechanism of Action

The mechanism of action of cobalt(II) benzoate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion can interact with molecular targets through coordination bonds, influencing various biochemical pathways. For example, in catalytic applications, this compound can facilitate the transfer of electrons, thereby accelerating chemical reactions .

Comparison with Similar Compounds

Table 2: Structural and Magnetic Properties

| Compound | IR Bands (cm⁻¹) | Magnetic Behavior |

|---|---|---|

| Co(C₆H₅COO)₂·3H₂O | 2977 (O–H), 1591, 1539 | Slow magnetic relaxation |

| Co(acac)₂·2H₂O | ~1600 (C=O stretch) | Paramagnetic |

Q & A

Basic: What experimental methods are recommended for synthesizing Cobalt(II) benzoate with high purity, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of this compound typically involves reacting cobalt salts (e.g., CoCl₂ or Co(NO₃)₂) with benzoic acid derivatives under controlled pH and temperature. To optimize purity and yield:

- Use central composite design (CCD) or response surface methodology (RSM) to systematically vary parameters like pH (3.5–4.0), temperature (25–35°C), and molar ratios. These statistical approaches identify optimal conditions while minimizing experimental runs .

- Monitor reaction progress via FTIR spectroscopy to confirm ligand coordination (e.g., shifts in carboxylate C=O stretching frequencies at ~1600–1550 cm⁻¹) .

- Purify via recrystallization in ethanol-water mixtures, ensuring removal of unreacted precursors.

Basic: Which spectroscopic and structural characterization techniques are critical for analyzing this compound?

Methodological Answer:

- Vibrational Spectroscopy : FTIR and Raman spectroscopy identify coordination modes (monodentate vs. bidentate) of the benzoate ligand. Compare observed peaks to group frequency charts for carboxylate ligands (e.g., symmetric/asymmetric stretching modes) .

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for structure refinement to resolve bond lengths (Co-O: ~1.9–2.1 Å) and coordination geometry (octahedral vs. tetrahedral). SHELX programs are robust for small-molecule crystallography, even with twinned data .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by tracking mass loss at elevated temperatures (e.g., ligand decomposition above 200°C).

Advanced: How does this compound function in coordination polymers, and what factors influence its structural diversity?

Methodological Answer:

this compound can form 1D chains or 2D layers via bridging carboxylate ligands. Key factors include:

- Ligand Substituents : Electron-withdrawing groups (e.g., -NO₂) on the benzoate ring alter coordination geometry and polymerization behavior.

- Solvent Polarity : Polar solvents (e.g., DMF) favor solvated structures, while non-polar solvents promote dense networks.

- Counterion Effects : Presence of Cl⁻ or NO₃⁻ may template specific architectures. Reference studies on analogous Cu(II)-benzoate polymers for design principles .

Advanced: How can computational methods elucidate the catalytic mechanisms of this compound in oxidation reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Model the electronic structure of Co(II) centers to predict reactivity. Calculate activation energies for proposed intermediates (e.g., Co-O-O• radicals).

- Molecular Dynamics (MD) : Simulate solvent effects on catalytic cycles in protic vs. aprotic media.

- Validate computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring of substrate decay) .

Handling Data Contradictions: How should researchers address discrepancies in reported magnetic properties of this compound complexes?

Methodological Answer:

- Critical Variable Analysis : Compare synthesis conditions (e.g., hydration state, crystal packing) across studies. Hydrated forms often exhibit weaker antiferromagnetic coupling than anhydrous analogs.

- SQUID Magnetometry : Repeat measurements under identical conditions (temperature sweep: 2–300 K, field: 0.1 T) to rule out experimental artifacts.

- Literature Meta-Analysis : Use databases like ICSD or CCDC to identify structural outliers (e.g., Jahn-Teller distortions) that could explain divergent magnetic moments .

Advanced: What strategies improve the accuracy of this compound’s vibrational assignments in crowded spectral regions?

Methodological Answer:

- Isotopic Substitution : Synthesize deuterated analogs (e.g., C₆D₅COO⁻) to isolate ligand-specific modes from overlapping Co-O vibrations .

- 2D-COSY Spectroscopy : Resolve coupled modes (e.g., δ(C-H) and ν(Co-O)) in complex IR/Raman spectra.

- Benchmarking : Compare experimental spectra with DFT-calculated vibrational frequencies (scaling factor: 0.96–0.98) to validate assignments .

Experimental Design: How can researchers integrate primary data with secondary literature to validate this compound’s catalytic efficiency?

Methodological Answer:

- Comparative Kinetic Studies : Replicate published protocols (e.g., oxidation of alcohols using TBHP) and compare turnover numbers (TON) with literature values. Use ANOVA to assess statistical significance of deviations.

- Systematic Review Frameworks : Apply PRISMA guidelines to filter high-quality studies, excluding datasets with unreported error margins or unvalidated calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.